Hydrobenzoin

Descripción general

Descripción

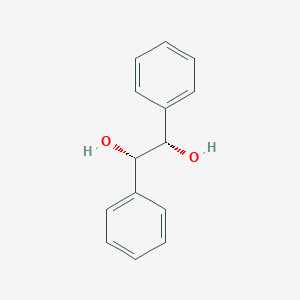

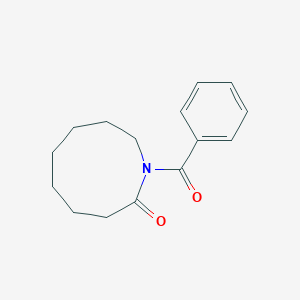

Hydrobenzoin is a chemical compound with the formula C14H14O2. It contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .

Synthesis Analysis

Hydrobenzoin can be synthesized from benzil using sodium borohydride as a reducing agent . Another method involves the reduction of benzil to form the hydrobenzoin product, which is then combined with anhydrous acetone and iron trichloride to form a cyclic ketal . New recyclable monoaza-15-crown ethers have also been synthesized starting from hydrobenzoin .

Molecular Structure Analysis

The molecular structure of hydrobenzoin includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Hydrobenzoin molecule contains a total of 31 bond(s). There are 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 hydroxyl group(s), and 2 secondary alcohol(s) .

Chemical Reactions Analysis

Hydrobenzoin can be involved in various chemical reactions. For instance, it can be used to prepare enantiopure cyclohexitols . It can also be converted into a cyclic ketal using ferric chloride and acetone . The reduction of benzil using sodium borohydride could result in the formation of three different stereochemical products .

Physical And Chemical Properties Analysis

Hydrobenzoin has a molecular weight of 214.25976 g/mol . Its physical properties include a density of 1.2±0.1 g/cm3, a boiling point of 373.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Chiral Chemistry and Asymmetric Synthesis

Hydrobenzoin and its derivatives play a crucial role in chiral chemistry. Researchers use them as chiral building blocks for the synthesis of enantiopure compounds. Several synthetic routes, such as Sharpless asymmetric dihydroxylation of alkenes, resolution of racemic diols, and asymmetric transfer hydrogenation of benzil/benzoin, utilize hydrobenzoin as a precursor .

Reduction Reactions and Organic Synthesis

Hydrobenzoin is a versatile reducing agent. It can be synthesized by reducing benzoin with sodium borohydride. The resulting 1,2-diphenylethane-1,2-diol serves as an intermediate in various organic syntheses. Its ability to undergo selective reduction reactions makes it valuable in constructing complex molecules .

Oxetanyl Building Blocks in Drug Discovery

Researchers have explored oxetane-containing analogs, including those derived from hydrobenzoin. These compounds exhibit improved drug-like properties and are increasingly used in drug discovery. Although more research is needed, hydrobenzoin derivatives hold promise as potential drug candidates .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Hydrobenzoin primarily targets organic molecules, specifically aldehydes . It is synthesized from benzaldehyde in a reaction known as the benzoin condensation . The primary role of Hydrobenzoin in this context is to act as a reducing agent .

Mode of Action

The mode of action of Hydrobenzoin involves a series of chemical reactions. The key step in the synthesis of Hydrobenzoin is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde - the formerly electrophilic carbonyl carbon becomes nucleophilic . This concept is known as “Umpolung” or polarity inversion .

Biochemical Pathways

The biochemical pathway of Hydrobenzoin involves a multistep synthesis starting with benzaldehyde . The sequence includes the conversion of benzaldehyde to benzoin using a catalyst, followed by the oxidation of benzoin to benzil, and finally the reduction of benzil to Hydrobenzoin . This process is known as the benzoin condensation .

Result of Action

The result of Hydrobenzoin’s action is the formation of a reduced product from an aldehyde. Specifically, Hydrobenzoin can be formed from the reduction of benzil . Three stereoisomers of Hydrobenzoin can be formed in this reaction, RR, SS, and RS which is the meso isomer .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of Hydrobenzoin. For instance, the use of a microenvironment regulation strategy by modifying carbon paper with hexadecyltrimethylammonium cations has been reported to enhance the electrochemical carbon–carbon coupling of benzaldehyde .

Propiedades

IUPAC Name |

1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870557 | |

| Record name | (+/-)-Dihydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hydrobenzoin | |

CAS RN |

492-70-6, 579-43-1 | |

| Record name | Hydrobenzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Dihydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Hydrobenzoin has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.

A: Yes, hydrobenzoin can be characterized using various spectroscopic techniques. For example, its infrared spectrum shows characteristic absorption bands at 3460 cm-1 and 3590 cm-1, corresponding to the hydroxyl (OH) groups. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure and stereochemistry of hydrobenzoin isomers. [, ]

A: Yes, hydrobenzoin exists as three stereoisomers due to the presence of two chiral centers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin. [, , , , ]

A: The chirality of hydrobenzoin makes it a valuable starting material and chiral auxiliary in asymmetric synthesis. For instance, it's used in the synthesis of various pharmaceuticals, biologically active compounds, chiral ligands, and auxiliaries. []

A: Hydrobenzoin can be synthesized through various methods, including the biocatalytic asymmetric reduction of benzil using microorganisms like Talaromyces flavus. [] This method offers a straightforward approach to obtain enantiopure hydrobenzoin with high enantiomeric excess (ee) by adjusting the pH of the reaction. Electrochemical reduction of hydroxybenzaldehydes in aqueous alkaline solutions also yields predominantly meso-hydrobenzoin. []

A: Yes, the diastereomeric 2,4,5-triphenyl-1,3-dioxolans, derived from the acetalization of meso-hydrobenzoin with benzaldehyde, exhibit different reactivity towards N-bromosuccinimide and t-butyl perbenzoate, leading to stereospecific products. []

A: Hydrobenzoin derivatives have been successfully employed as chiral auxiliaries in stereoselective reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides to acrylic ester derivatives, leading to the formation of highly substituted pyrrolidines with high enantioselectivity. []

A: Hydrobenzoin and its derivatives are crucial in developing chiral ligands and catalysts for asymmetric synthesis. For example, (S,S)-hydrobenzoin is a key component in the chiral titanium catalyst used for the enantioselective oxidation of sulfides to sulfoxides. [] Additionally, hydrobenzoin derivatives are utilized in the design of chiral SupraBox ligands, which have shown promise in copper-catalyzed asymmetric benzoylation reactions. []

A: While not directly a catalyst, hydrobenzoin serves as a starting point for synthesizing chiral catalysts. For instance, a bidirectional ortho-metalation of hydrobenzoin allows access to ortho-functionalized derivatives, broadening its applicability as a ligand and auxiliary in asymmetric synthesis. []

A: High-performance liquid chromatography (HPLC) with chiral stationary phases, like those derived from bovine serum albumin (BSA) and β-cyclodextrin, enables the efficient enantioseparation of hydrobenzoin isomers. [] Additionally, capillary electrophoresis (CZE), employing dual cyclodextrin systems as chiral selectors, is a valuable technique for separating and studying the migration behavior of hydrobenzoin enantiomers. [, ]

A: Yes, quantitative infrared spectrophotometry is a suitable method for rapidly determining the amounts of benzil, benzoin, and hydrobenzoin in mixtures. [] This technique utilizes the characteristic infrared absorption bands of each compound for accurate quantification.

A: Density functional theory (DFT) calculations have been instrumental in investigating the selectivity of Lewis acid-assisted electrophilic fluorine-catalyzed pinacol rearrangements of hydrobenzoin substrates. [] These calculations provide valuable insights into the reaction mechanism and guide the design of new synthetic strategies.

A: Yes, molecular modeling studies have been conducted to understand the enantioselective separation of valinol in zeolite HY modified with (+)-(1R;2R)-hydrobenzoin. [] Grand canonical Monte Carlo and molecular dynamics simulations, alongside supercage-based docking simulations, provide insights into the binding interactions and chiral recognition mechanisms within the zeolite framework.

A: Yes, research has focused on understanding the preparation, crystal structure, and stability of hydrobenzoin borate complexes. [] This research explores the interactions between hydrobenzoin and borate ions and the factors influencing the stability of the resulting complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)